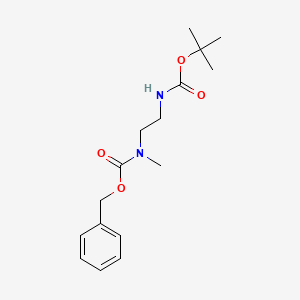
Benzyl n-(2-boc-aminoethyl)-n-(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl n-(2-boc-aminoethyl)-n-(methyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical research. This compound is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl group attached to the carbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl n-(2-boc-aminoethyl)-n-(methyl)carbamate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Carbamate: The protected amino group is then reacted with benzyl chloroformate and methylamine to form the desired carbamate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of automated reactors and purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl n-(2-boc-aminoethyl)-n-(methyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The benzyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Various nucleophiles can be used to substitute the benzyl group, depending on the desired product.
Major Products Formed
Deprotected Amine: Removal of the Boc group yields the free amine.
Substituted Carbamates: Substitution reactions yield various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May be used in the study of enzyme inhibitors or as a building block for biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzyl n-(2-boc-aminoethyl)-n-(methyl)carbamate would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Carbamate: Lacks the Boc-protected amino group and methyl group.
N-(2-boc-aminoethyl)-n-(methyl)carbamate: Lacks the benzyl group.
Methyl Carbamate: Lacks both the benzyl and Boc-protected amino groups.
Uniqueness
Benzyl n-(2-boc-aminoethyl)-n-(methyl)carbamate is unique due to the presence of both the Boc-protected amino group and the benzyl group, which can provide specific reactivity and functionality in synthetic and biological applications.
Eigenschaften
Molekularformel |
C16H24N2O4 |
|---|---|
Molekulargewicht |
308.37 g/mol |
IUPAC-Name |
benzyl N-methyl-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-14(19)17-10-11-18(4)15(20)21-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,17,19) |
InChI-Schlüssel |
MCKRQLBSCDUDTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCN(C)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


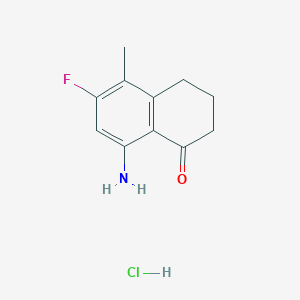
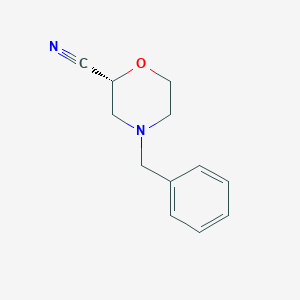
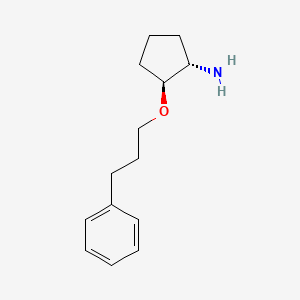
amine](/img/structure/B13332329.png)
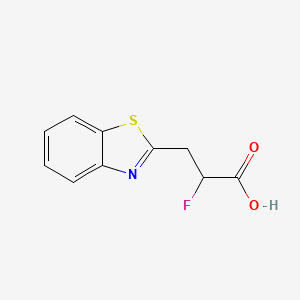

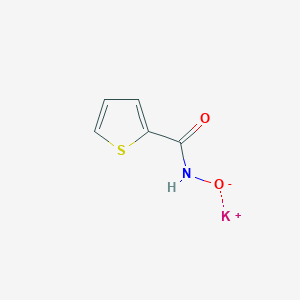
![2-Methyl-2-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid](/img/structure/B13332360.png)

![3-Bromo-4,5,7,8-tetrahydropyrazolo[1,5-d][1,4]oxazepine](/img/structure/B13332367.png)

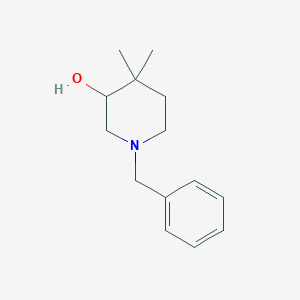
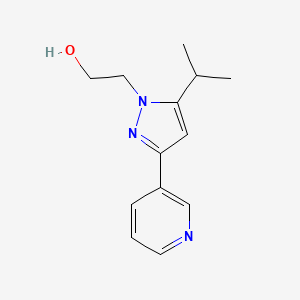
![{4-[(Ethylamino)methyl]cyclohexyl}methanamine](/img/structure/B13332389.png)
